BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of S 82-5455: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: S 82-5455

Cat. No.: B1680455

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 82-5455 is a floxacrine derivative identified as a potent antimalarial agent, particularly
effective against the asexual blood stages of Plasmodium berghei. This document provides a
comprehensive overview of the available pharmacological data on S 82-5455, including its
chemical identity, in vivo efficacy, and observed mechanism of action. Due to the limited
publicly available data on this compound, this guide focuses on the foundational studies that
have characterized its primary antimalarial properties. The information is presented to support
further research and development efforts in the field of antimalarial drug discovery.

Introduction

S 82-5455 is a synthetic compound belonging to the acridone class of molecules, specifically a
derivative of floxacrine.[1][2] Its chemical hame is 7-chloro-1-(4N-methylpiperazino-1N-
imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[3] Early
studies have demonstrated its significant activity against drug-sensitive strains of Plasmodium
berghei, a rodent malaria parasite commonly used in preclinical antimalarial drug screening.[2]
[3] The acridone scaffold is of interest in antimalarial research, with related compounds known
to interfere with heme detoxification pathways in the parasite. This guide synthesizes the key
findings on S 82-5455 to provide a detailed pharmacological profile.
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In Vivo Efficacy

The primary evaluation of S 82-5455's antimalarial activity was conducted in mouse and rat
models infected with P. berghei. The efficacy was determined using a "28-day test" in mice,
which assesses the curative potential of a compound. The key parameters reported are the
dosis curativa minima (the minimum curative dose) and the dosis tolerata maxima (the
maximum tolerated dose).

Oral Subcutaneous
Parameter Administration Administration Host Parasite Strain
(mg/kg) (mg/kg)
Dosis Curativa .
o P. berghei (drug-
Minima (x 5 1.56 3.12 Mouse »
sensitive)
days)
Dosis Tolerata )
] P. berghei (drug-
Maxima (x 1 400 400 Mouse

sensitive)
dose)

Data sourced
from Raether &
Mehlhorn, 1984.

Mechanism of Action

The mechanism of action of S 82-5455 has been characterized through light and electron
microscopy studies on the erythrocytic stages of P. berghei in rats following treatment. The
compound induces a series of distinct morphological changes within the parasite, ultimately
leading to its destruction.

The initial effects, observed approximately 6 hours after administration, include the swelling of
the lacunae of the endoplasmic reticulum and a significant enlargement of the parasite's
mitochondrion. Subsequently, the parasite cytoplasm undergoes apparent vacuolization, the
nucleus becomes pyknotic (condensed), and the perinuclear space enlarges. In the later
stages, marked fissuring of the cytoplasm is observed. By 23 hours post-treatment, the majority
of parasites are destroyed due to the disruption of their pellicle. Notably, many of the
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degenerated parasites are found outside of the ruptured host red blood cell. Complete
clearance of parasite and host cell remnants from blood smears was observed 96 hours after
treatment.
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S 82-5455 Administration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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